molecular formula C20H22FNO2 B2960961 5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850905-73-6

5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2960961
CAS No.: 850905-73-6
M. Wt: 327.399
InChI Key: YJKQQVKCQGDOTI-UHFFFAOYSA-N
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Description

5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a butoxy group, a fluorophenyl group, and a tetrahydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl halides.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Butyl halides, boronic acids, palladium catalysts

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced tetrahydroisoquinoline derivatives

    Substitution: Various substituted tetrahydroisoquinoline derivatives

Scientific Research Applications

5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
  • 5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
  • 2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

Uniqueness

5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of both the butoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity, selectivity, and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

5-butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c1-2-3-13-24-19-6-4-5-18-17(19)11-12-22(20(18)23)14-15-7-9-16(21)10-8-15/h4-10H,2-3,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKQQVKCQGDOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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